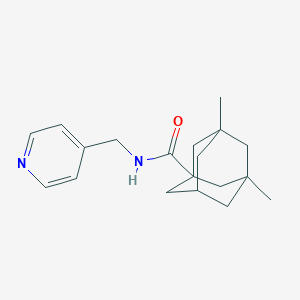
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a member of the aminoalkylindole family and is structurally similar to Δ9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
作用机制
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation that are associated with marijuana use.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects on the body. These include the activation of the CB1 receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of the endocannabinoid system at very low concentrations. It is also stable and easy to store, which makes it a convenient compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is also highly lipophilic, which means that it can accumulate in fatty tissues and lead to long-term effects that are difficult to study.
未来方向
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its effects on the body. One area of research is the development of new synthetic cannabinoids that are more potent and selective for specific receptors in the endocannabinoid system. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Lastly, researchers are exploring the use of synthetic cannabinoids in the treatment of various medical conditions, including pain, anxiety, and cancer.
合成方法
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a variety of methods, including the condensation of 2,3-dimethylphenol with naphthalene-1-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a Lewis acid catalyst, followed by the reduction of the resulting ketone with lithium aluminum hydride.
科学研究应用
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been used in a variety of scientific studies to investigate the endocannabinoid system and its effects on the body. One study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. Another study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-8-7-11-17(13(12)2)22-14(3)18(21)19(4)15-9-5-6-10-16(15)20/h7-8,11,14-16,20H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADRLGZUWMIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)

![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)